molecular formula C21H18ClN3O7S B1200260 Cefoxazole CAS No. 36920-48-6

Cefoxazole

カタログ番号 B1200260
CAS番号: 36920-48-6
分子量: 491.9 g/mol
InChIキー: OCLRGULJISNUQS-OXQOHEQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of S. aureus.

科学的研究の応用

Antimicrobial Activity in Various Environments

Cefoxazole, as part of the cephalosporin group, demonstrates significant antimicrobial activity. Studies have shown its efficacy in various environments. For instance, its presence in sewage treatment plants and its impact on antibiotic resistance in commensal bacteria from aquaculture ecosystems have been explored. Lindberg et al. (2005) investigated the presence of several antibiotics, including cephalosporins, in Swedish sewage treatment plants, highlighting their environmental presence and potential impact on antibiotic resistance patterns (Lindberg, Wennberg, Johansson, Tysklind, & Andersson, 2005). Huang et al. (2015) characterized antibiotic-resistant commensal bacteria in an aquaculture ecosystem, underscoring the influence of antibiotics like cephalosporins in such settings (Huang, Zhang, Tiu, & Wang, 2015).

Drug-Drug Interactions and Synergistic Effects

Cefoxazole's interactions with other drugs and its role in combination therapies have been a subject of research. For instance, the combination of cefoxazole with other drugs like trimethoprim has been studied for its synergistic effects. Minato et al. (2018) explored the synergistic antimicrobial effects of trimethoprim and sulfamethoxazole, a combination that includes cephalosporins like cefoxazole, in treating various infections (Minato, Dawadi, Kordus, Sivanandam, Aldrich, & Baughn, 2018).

Environmental Impact and Degradation

The environmental impact of cefoxazole, particularly its degradation and transformation in various ecosystems, has been a significant area of research. Wang and Wang (2018) reviewed the microbial degradation of sulfamethoxazole, a closely related compound, highlighting the environmental impact of such antibiotics (Wang & Wang, 2018). Additionally, Nödler et al. (2012) studied the microbially mediated abiotic formation of transformation products of sulfamethoxazole under denitrifying conditions, providing insights into its environmental behavior (Nödler, Licha, Barbieri, & Pérez, 2012).

Clinical Applications and Trials

In the clinical setting, the efficacy of cefoxazole in treating various infections has been assessed through numerous trials. Sarashina et al. (2014) conducted a randomized trial comparing cefozopran with cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients, an area where cefoxazole's efficacy can be extrapolated (Sarashina, Kobayashi, Yoshida, Toriumi, Suzuki, Sano, & Azuma, 2014).

Impact on Public Health and Environment

Research has also focused on the broader implications of cefoxazole use, particularly concerning public health and environmental safety. Brain et al. (2008) investigated the herbicidal effects of sulfamethoxazole, a sulfonamide antibiotic like cefoxazole, on Lemna gibba, using p-aminobenzoic acid as a biomarker. This study provides insights into the potential nontarget effects of such antibiotics on aquatic plants (Brain, Ramirez, Fulton, Chambliss, & Brooks, 2008).

特性

CAS番号

36920-48-6

製品名

Cefoxazole

分子式

C21H18ClN3O7S

分子量

491.9 g/mol

IUPAC名

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1

InChIキー

OCLRGULJISNUQS-OXQOHEQNSA-N

異性体SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

正規SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

その他のCAS番号

36920-48-6

同義語

cephoxazole

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoxazole
Reactant of Route 2
Reactant of Route 2
Cefoxazole
Reactant of Route 3
Cefoxazole
Reactant of Route 4
Cefoxazole
Reactant of Route 5
Cefoxazole
Reactant of Route 6
Reactant of Route 6
Cefoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。